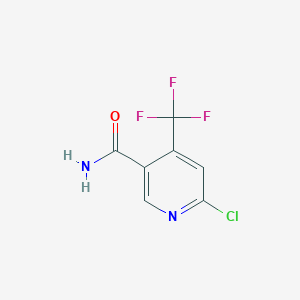

6-Chloro-4-(trifluoromethyl)nicotinamide

Description

Properties

Molecular Formula |

C7H4ClF3N2O |

|---|---|

Molecular Weight |

224.57 g/mol |

IUPAC Name |

6-chloro-4-(trifluoromethyl)pyridine-3-carboxamide |

InChI |

InChI=1S/C7H4ClF3N2O/c8-5-1-4(7(9,10)11)3(2-13-5)6(12)14/h1-2H,(H2,12,14) |

InChI Key |

SLMWTUUFVYLRDW-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CN=C1Cl)C(=O)N)C(F)(F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Comparable Compounds

*Note: CAS for this compound inferred from 's similarity list; exact CAS may require verification.

Preparation Methods

Reaction Mechanism and Conditions

The carboxylic acid group is activated using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride intermediate. Subsequent treatment with aqueous ammonia or ammonium hydroxide yields the target amide:

Key Conditions :

-

Activation : Thionyl chloride (2–3 equivalents) in dichloromethane at 0–25°C for 2–4 hours.

-

Amination : Ammonium hydroxide (excess) at 0°C, stirred for 1–2 hours.

Cyclization of Acylated intermediates

A patent-pending approach for synthesizing 4-trifluoromethyl nicotinic acid derivatives (CN109467532B) provides a template for adapting cyclization strategies to nicotinamide synthesis. This method constructs the pyridine ring de novo, enabling precise control over substituent placement.

Synthetic Pathway

-

Acylation : Vinyl ethyl ether reacts with trifluoroacetyl chloride in the presence of triethylamine to form 4-ethoxy-1,1,1-trifluoro-3-en-2-one.

-

Cyclization : The enone intermediate undergoes cyclization with 3-aminoacrylonitrile under basic conditions (e.g., NaOH) to yield 4-trifluoromethyl nicotinonitrile.

-

Hydrolysis : The nitrile group is hydrolyzed to the amide using controlled alkaline conditions (e.g., NaOH at 60–100°C).

Reaction Overview :

Optimization and Challenges

-

Cyclization Efficiency : Sodium hydroxide (2–3 equivalents) at 80°C for 6 hours achieves >80% conversion to nicotinonitrile.

-

Selective Hydrolysis : Partial hydrolysis of the nitrile to the amide requires careful pH control. Excess base or prolonged heating risks over-hydrolysis to the carboxylic acid.

Nitrile Hydrolysis from Halogenated Pyridine Derivatives

This route utilizes 6-chloro-4-(trifluoromethyl)nicotinonitrile as a precursor, which is hydrolyzed to the amide under mild acidic or basic conditions.

Hydrolysis Protocols

-

Basic Hydrolysis : Treatment with hydrogen peroxide (H₂O₂) in aqueous NaOH at 50–70°C selectively converts the nitrile to the amide.

-

Acidic Hydrolysis : Sulfuric acid (H₂SO₄, 20%) at 100°C, though this method risks forming the carboxylic acid as a byproduct.

Example Reaction :

Yield Comparison

| Condition | Yield (%) | Byproduct Formation |

|---|---|---|

| H₂O₂/NaOH (60°C) | 75 | <5% carboxylic acid |

| H₂SO₄ (100°C) | 50 | 30% carboxylic acid |

Comparative Analysis of Synthetic Methods

Cost and Accessibility

-

Direct Amidation : High cost due to expensive nicotinic acid starting material (~$200/g from Sigma-Aldrich).

-

Cyclization Route : Lower raw material costs (trifluoroacetyl chloride: ~$50/g) but requires multi-step purification.

-

Nitrile Hydrolysis : Mid-range cost, dependent on nitrile precursor availability.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-chloro-4-(trifluoromethyl)nicotinamide, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves halogenation and functional group modification. For example, chlorination of nicotinic acid derivatives using reagents like thionyl chloride (SOCl₂) under inert atmospheres can introduce chlorine atoms. Trifluoromethyl groups are often incorporated via nucleophilic substitution or cross-coupling reactions. Reaction temperature, solvent polarity (e.g., DMF or NMP), and catalyst selection (e.g., DMF as a catalyst for acyl chloride formation) critically affect yield and purity. Post-synthesis purification via column chromatography or recrystallization is recommended .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms molecular structure. For example, the trifluoromethyl group (δ ~110-120 ppm in ¹⁹F NMR) and aromatic protons (δ ~7-9 ppm in ¹H NMR) are diagnostic .

- X-ray Crystallography : Programs like SHELXL refine crystal structures, resolving bond angles and stereochemistry. High-resolution data (>1.0 Å) improves accuracy in locating halogen and trifluoromethyl groups .

- LC-MS/MS : Monolithic columns paired with electrospray ionization (ESI) provide sensitive quantification and detect impurities (e.g., using m/z ratios for molecular ions) .

Q. How can researchers determine the solubility and stability of this compound under varying pH conditions?

- Methodology : Conduct pH-solubility profiles by equilibrating the compound in buffered solutions (pH 1–12) at 25°C. Use UV-Vis spectroscopy or HPLC to measure saturation solubility. Stability studies involve accelerated degradation tests (40°C/75% RH) and LC-MS analysis to identify degradation products (e.g., hydrolysis of the amide group) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Investigate reaction pathways using kinetic studies (e.g., varying nucleophile concentration) and DFT calculations. The electron-withdrawing trifluoromethyl group activates the pyridine ring, favoring SNAr mechanisms. Isotopic labeling (e.g., ¹⁸O in hydrolysis) can track bond cleavage sites .

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

- Methodology : Cross-validate results using orthogonal assays. For example:

- Enzyme Inhibition : Compare IC₅₀ values from fluorometric and radiometric assays.

- Receptor Binding : Use competitive binding studies with labeled ligands (e.g., ³H or fluorescent probes).

Discrepancies may arise from assay interference (e.g., autofluorescence) or off-target effects, requiring dose-response validation .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

- Methodology : Optimize crystallization via vapor diffusion using mixed solvents (e.g., DMSO/water). The trifluoromethyl group’s hydrophobicity may hinder crystal packing; co-crystallization with small molecules (e.g., cyclodextrins) improves lattice formation. High-throughput screening with robotic dispensers identifies optimal conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.